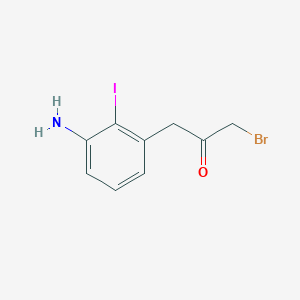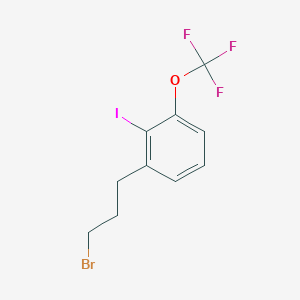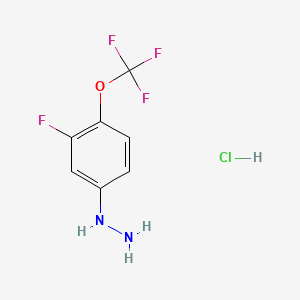
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is an organic compound that features a fluorinated aromatic ring and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of (e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler analog with a single fluorine atom on the pyridine ring.
4-Fluorobenzaldehyde: Another fluorinated aromatic compound with different functional groups.
Pyridine-4-carboxylic acid: A pyridine derivative with a carboxylic acid group.
Uniqueness
(e)-3-(2-Fluoro-5-(pyridin-4-yl)phenyl)acrylic acid is unique due to the combination of a fluorinated aromatic ring and a pyridine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications.
特性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC名 |
3-(2-fluoro-5-pyridin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-13-3-1-11(10-5-7-16-8-6-10)9-12(13)2-4-14(17)18/h1-9H,(H,17,18) |
InChIキー |
FYXRESKRKGPPRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C=CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


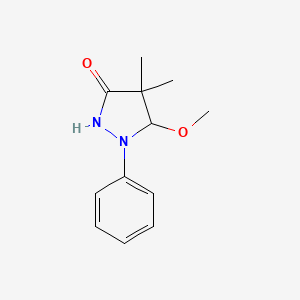
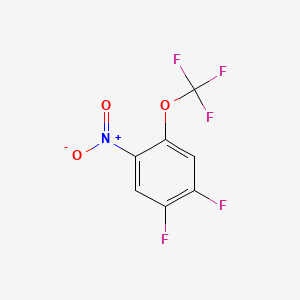
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
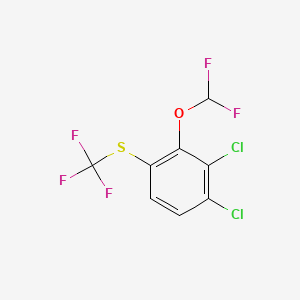


![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)
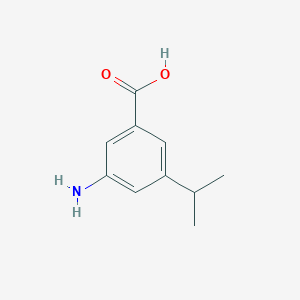
![3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)

